{[(4-Iodophenyl)methyl]sulfanyl}methanimidamide hydrobromide
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Overview
Description
Mechanism of Action
Target of Action
It is known that similar compounds, such as imidazol-4-ones, are important scaffolds for a variety of applications, including natural products, medicine, and agriculture . They are also found naturally occurring in the body .
Mode of Action
It is known that similar compounds, such as imidazol-4-ones, interact with various biochemical pathways . The interaction of these compounds with their targets often results in changes in cellular processes .
Biochemical Pathways
It is known that similar compounds, such as imidazol-4-ones, are involved in a variety of biochemical pathways . These compounds are key components to functional molecules that are used in a variety of everyday applications .
Pharmacokinetics
It is known that similar compounds, such as (2s)-2- { [hydroxy (4-iodobenzyl)phosphoryl]methyl}pentanedioic acid, have been studied for their pharmacokinetic properties .
Result of Action
It is known that similar compounds, such as imidazol-4-ones, have a variety of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .
Action Environment
It is known that similar compounds, such as imidazol-4-ones, are utilized in a diverse range of applications, suggesting that they may be influenced by various environmental factors .
Preparation Methods
The synthesis of {[(4-Iodophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 4-iodobenzyl chloride with thiourea, followed by treatment with hydrobromic acid to yield the hydrobromide salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
{[(4-Iodophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as cyanide, azide, or thiolate ions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
{[(4-Iodophenyl)methyl]sulfanyl}methanimidamide hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Comparison with Similar Compounds
{[(4-Iodophenyl)methyl]sulfanyl}methanimidamide hydrobromide can be compared with other similar compounds, such as:
{[(4-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide: This compound has a bromine atom instead of an iodine atom, which may result in different reactivity and biological activity.
{[(4-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide: The presence of a chlorine atom instead of iodine can also influence the compound’s properties and applications.
{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide: The fluorine atom may impart unique characteristics to the compound, affecting its reactivity and potential uses. The uniqueness of this compound lies in its specific halogen substitution, which can influence its chemical behavior and biological interactions.
Properties
IUPAC Name |
(4-iodophenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2S.BrH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPLGDQXZIBCGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)I.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrIN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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